3-Amino-6-bromobenzofuran-2-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-bromobenzofuran-2-carboxamide typically involves the reaction of 3-hydroxy-3H-benzofuran-2-one with appropriate brominating agents to introduce the bromine atom at the 6-position. The amino group at the 3-position is introduced through nucleophilic substitution reactions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as free radical cyclization and proton quantum tunneling has been reported to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-6-bromobenzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-Amino-6-bromobenzofuran-2-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Amino-6-bromobenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 3-Amino-5-bromobenzofuran-2-carboxamide
- 3-Amino-6-chlorobenzofuran-2-carboxamide
- 3-Amino-6-fluorobenzofuran-2-carboxamide
Comparison: Compared to its similar compounds, 3-Amino-6-bromobenzofuran-2-carboxamide is unique due to its specific bromine substitution at the 6-position, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H7BrN2O2 |
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Molecular Weight |
255.07 g/mol |
IUPAC Name |
3-amino-6-bromo-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C9H7BrN2O2/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3H,11H2,(H2,12,13) |
InChI Key |
FLGVAPFQCABWRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC(=C2N)C(=O)N |
Origin of Product |
United States |
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